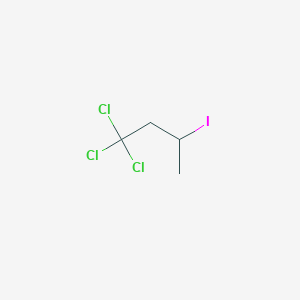
1,1,1-Trichloro-3-iodobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichloro-3-iodobutane: is an organic compound with the molecular formula C₄H₇Cl₃I. It is a halogenated butane derivative, characterized by the presence of three chlorine atoms and one iodine atom attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-3-iodobutane can be synthesized through several methods. One common approach involves the halogenation of butane derivatives. For instance, starting from 1,1,1-trichlorobutane, an iodination reaction can be carried out using iodine and a suitable catalyst under controlled conditions to replace one of the hydrogen atoms with an iodine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions: 1,1,1-Trichloro-3-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less halogenated butane derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, such as carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products:
Substitution: Formation of 1,1,1-trichloro-3-hydroxybutane.
Reduction: Formation of 1,1,1-trichlorobutane.
Oxidation: Formation of 1,1,1-trichloro-3-butanoic acid.
科学研究应用
Chemistry: 1,1,1-Trichloro-3-iodobutane is used as an intermediate in organic synthesis, particularly in the preparation of more complex halogenated compounds. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated hydrocarbons on biological systems. It is also employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of medicinal compounds. Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants and plasticizers. It is also utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 1,1,1-Trichloro-3-iodobutane involves its reactivity with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which make the carbon-iodine bond more susceptible to nucleophilic attack. The pathways involved include the formation of transition states and intermediates that facilitate the substitution process.
相似化合物的比较
1,1,1-Trichloroethane: A halogenated ethane derivative with similar reactivity but different molecular structure.
1,1,1-Trichloropropane: Another halogenated propane derivative with comparable chemical properties.
1,1,1-Trifluoro-3-iodobutane: A fluorinated analogue with distinct reactivity due to the presence of fluorine atoms.
Uniqueness: 1,1,1-Trichloro-3-iodobutane is unique due to the combination of chlorine and iodine atoms in its structure. This combination imparts specific reactivity patterns that are not observed in compounds with only chlorine or iodine atoms. The presence of multiple halogens also enhances its utility in various synthetic and industrial applications.
属性
CAS 编号 |
90141-54-1 |
|---|---|
分子式 |
C4H6Cl3I |
分子量 |
287.35 g/mol |
IUPAC 名称 |
1,1,1-trichloro-3-iodobutane |
InChI |
InChI=1S/C4H6Cl3I/c1-3(8)2-4(5,6)7/h3H,2H2,1H3 |
InChI 键 |
FTAVILSQGXGFKE-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(Cl)(Cl)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
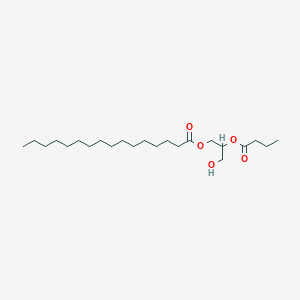
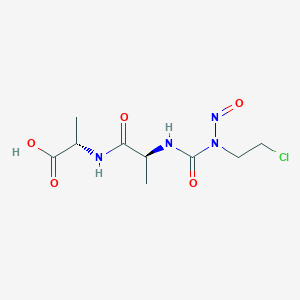
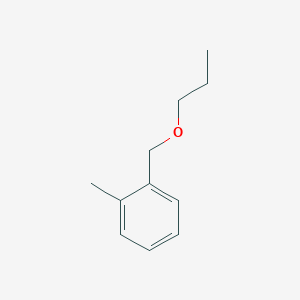
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
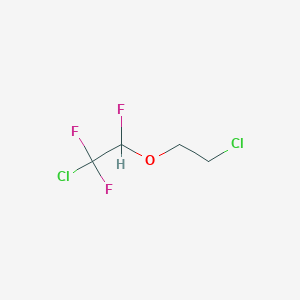
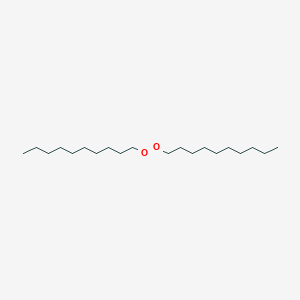
![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
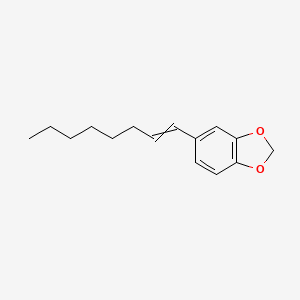
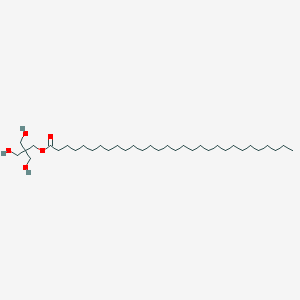

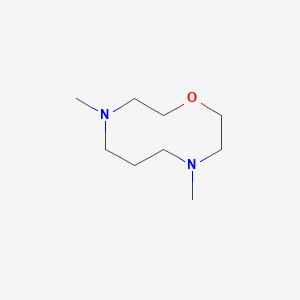
![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)
